

Application Notes and Protocols: Sudan Black B Stain for Leukemia Differentiation

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Compound of Interest

Compound Name: Sudan Black B

Cat. No.: B1668938

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Application Notes

Introduction

Sudan Black B (SBB) is a non-fluorescent, fat-soluble dye with a high affinity for lipids such as neutral fats, phospholipids, and sterols.[1][2] In hematology, it is a crucial cytochemical stain used to differentiate acute myeloid leukemia (AML) from acute lymphoblastic leukemia (ALL). [3] The stain's ability to detect lipids within the cytoplasmic granules of hematopoietic cells makes it a valuable tool in the morphologic diagnosis and classification of acute leukemias.[4] [5]

Principle of the Method

The **Sudan Black B** stain operates on the principle of differential solubility. The dye is more soluble in lipids than in its solvent. When applied to a fixed blood or bone marrow smear, the SBB dye selectively leaches from the solvent and partitions into the lipid-containing structures within the cells, staining them a characteristic black or blue-black color.

Myeloid cells, particularly those of the granulocytic series, contain phospholipids and other lipids in the membranes of their primary (azurophilic) and secondary (specific) granules. Monocytic cells may also contain lipid-containing lysosomal granules. Consequently, myeloblasts and their progeny typically stain positive with SBB. In contrast, lymphoblasts and lymphoid cells lack these lipid-rich granules and therefore do not stain with SBB, appearing negative.

Clinical Significance

The primary clinical application of the SBB stain is in the initial differentiation of acute leukemias. A positive SBB stain in a significant percentage of blast cells (typically >3%) is a strong indicator of myeloid lineage and supports a diagnosis of AML. Conversely, a negative SBB stain is characteristic of ALL. This distinction is critical as the treatment protocols and prognosis for AML and ALL are vastly different.

SBB staining offers several advantages over myeloperoxidase (MPO), another key cytochemical marker for AML. SBB is more stable over time, allowing for the staining of stored slides, and it may be more sensitive in detecting early myeloblasts.

While highly specific for the myeloid lineage, rare cases of SBB-positive ALL have been reported. Therefore, SBB results should always be interpreted in conjunction with cell morphology, other cytochemical stains, and immunophenotyping for a definitive diagnosis.

Application in Drug Development

In the context of drug development, the SBB stain can be utilized in preclinical screening assays. For instance, in a zebrafish model of AML, SBB staining has been used to identify compounds that can induce the differentiation of myeloid leukemia cells. This application highlights its utility in identifying potential therapeutic agents that can overcome the differentiation block characteristic of AML.

Data Presentation

Table 1: **Sudan Black B** Staining Patterns in Acute Leukemia

Leukemia Subtype (FAB Classification)	Expected Sudan Black B (SBB) Reactivity	Percentage of SBB Positive Cases (Approximate)
Acute Myeloid Leukemia (AML)		
M1: Myeloblastic leukemia with minimal differentiation	Positive	80%
M2: Myeloblastic leukemia with maturation	Strong Positive	78.2% (for M1-M4 combined)
M3: Promyelocytic leukemia	Strong Positive	78.2% (for M1-M4 combined)
M4: Myelomonocytic leukemia	Positive in myeloblasts	78.2% (for M1-M4 combined)
M5: Monocytic leukemia	Negative to weakly positive	21.7% (for M5a, M5b, M6 combined)
M6: Erythroleukemia	Negative in erythroblasts, positive in myeloblasts	21.7% (for M5a, M5b, M6 combined)
M7: Megakaryoblastic leukemia	Negative	Requires flow cytometry for definitive diagnosis
M0: Acute myeloblastic leukemia with minimal differentiation	Negative	Requires flow cytometry for definitive diagnosis
Acute Lymphoblastic Leukemia (ALL)	Negative	~98-99%
L1, L2, L3		
Acute Undifferentiated Leukemia (AUL)	Negative	100%

Experimental Protocols

Protocol 1: Standard Sudan Black B Staining

This protocol is a widely used method for staining peripheral blood and bone marrow smears.

Reagents:

- Fixative: 40% formaldehyde vapor or formalin-ethanol.
- SBB Staining Solution (Working Solution):
 - 0.3 g **Sudan Black B** powder in 100 ml absolute ethanol (Stock).
 - Phenol Buffer: Dissolve 16 g crystalline phenol in 30 ml absolute ethanol. Add this to 100 ml distilled water containing 0.3 g hydrated disodium phosphate ($\text{Na}_2\text{HPO}_4 \cdot 12\text{H}_2\text{O}$).
 - Mix 60 ml of SBB stock solution with 40 ml of phenol buffer. Filter before use.
- 70% Ethanol
- Counterstain: May-Grünwald-Giemsa or Leishman stain.

Procedure:

- Prepare thin smears of peripheral blood or bone marrow aspirate and allow them to air dry completely.
- Fix the smears in formaldehyde vapor for 5-10 minutes.
- Gently wash the slides with tap water for 5-10 minutes and allow them to air dry.
- Immerse the slides in the working SBB staining solution in a Coplin jar for 30-60 minutes.
- Remove the slides and differentiate by washing with 70% ethanol for 2-3 minutes until no more color leaches out.
- Rinse thoroughly with tap water and allow to air dry.
- Counterstain with May-Grünwald-Giemsa or Leishman stain according to standard procedures.
- Examine under a microscope.

Protocol 2: Propylene Glycol Method

This method uses propylene glycol as the solvent, which avoids the dissolution of lipids during the procedure.

Reagents:

- Fixative: Baker's Formalin (4% formaldehyde in aqueous calcium chloride).
- SBB Staining Solution: 0.7 g **Sudan Black B** in 100 ml propylene glycol. Heat to 100°C to dissolve, then filter.
- 85% Propylene Glycol
- Counterstain: Nuclear Fast Red (Kernechtrot).

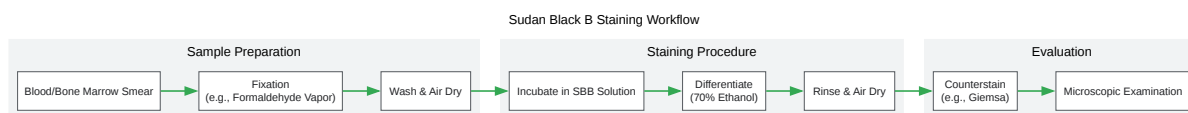
Procedure:

- Fix air-dried smears in Baker's Formalin for 5 minutes.
- Wash with three changes of distilled water.
- Dehydrate in 100% propylene glycol for 5 minutes.
- Stain in the SBB solution for a minimum of 2 hours (overnight is also acceptable).
- Differentiate in 85% propylene glycol for 3 minutes.
- Wash thoroughly in distilled water.
- Counterstain with Nuclear Fast Red for 3 minutes.
- Rinse with distilled water and allow to air dry.
- Mount with an aqueous mounting medium.

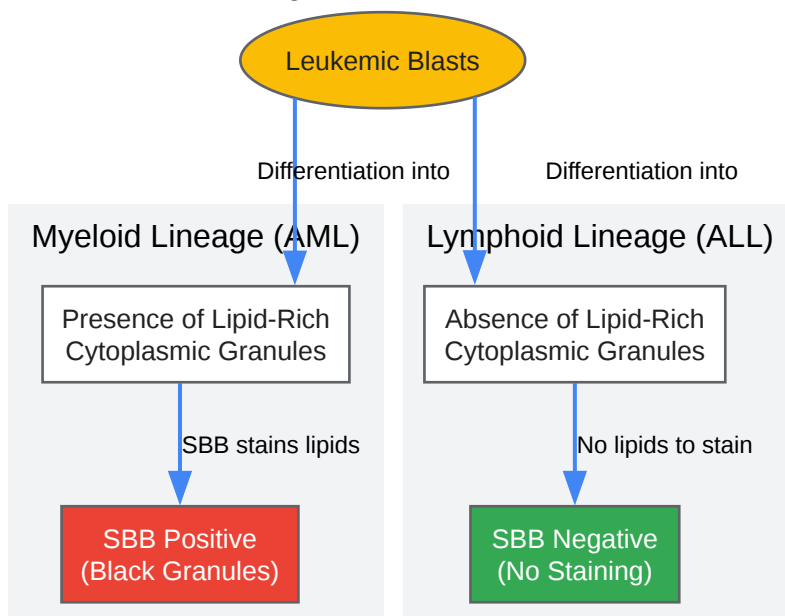
Interpretation of Results

- **Positive Reaction:** The presence of black or dark brown granular deposits in the cytoplasm of blast cells. The staining intensity can vary from fine, scattered granules to coarse, coalescent granules. Myeloid precursors show increasing sudanophilia with maturation. Auer rods, if present, will also stain positive.
- **Negative Reaction:** The absence of black or dark brown staining in the cytoplasm of blast cells. Lymphoid cells are typically negative.
- **Scoring:** A differential count of 100-200 blast cells should be performed. The percentage of SBB-positive blasts is recorded. A finding of >3% SBB-positive blasts is considered a positive result and is indicative of AML.

Mandatory Visualizations



SBB Staining in Leukemia Differentiation



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References

- 1. rjpbcs.com [rjpbcs.com]
- 2. laboratorytests.org [laboratorytests.org]
- 3. Sudan Black B Stain (SBB)-Hematology Series-Baso Diagnostic Inc [baso.com.cn]
- 4. pjsr.org [pjsr.org]
- 5. Sudan black B: Significance and symbolism [wisdomlib.org]
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